2-(3-Tert-butylphenyl)-2-methylpropanoic acid
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Description
2-(3-Tert-Butylphenyl)-2-methylpropanoic acid, or 2-TBPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 216.31 g/mol, and a melting point of 78-80°C. 2-TBPA is widely used in the pharmaceutical, agricultural and food industries, as well as in research laboratories.
Scientific Research Applications
1. Asymmetric Synthesis
2-(3-Tert-butylphenyl)-2-methylpropanoic acid derivatives have been used in the field of asymmetric synthesis. For example, a study demonstrated the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, achieved through ruthenium-SYNPHOS®-catalyzed hydrogenation, utilizing simple and inexpensive precursors (Jeulin et al., 2007).
2. Chemoselectivity in Synthesis
This compound also plays a role in chemoselectivity in organic synthesis. For instance, tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters were reacted with aqueous KOH to access 2H-chromene-3-carboxylic acids, demonstrating a method that involves tandem conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).
3. Catalytic Activities
In the realm of catalysis, 2-(3-Tert-butylphenyl)-2-methylpropanoic acid derivatives have been employed. A research study explored the preparation and coordination properties, including catalytic activities, of bulky 2-methyl-3-thioxo-1,3-diphosphapropene derivatives (Liang et al., 2004).
4. Matrix-Assisted Laser Desorption/Ionization (MALDI)
One of the derivatives, 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile, has been utilized as a matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-TOFMS), proving beneficial for analyzing labile compounds like substituted fullerenes (Ulmer et al., 2000).
5. Studies on Formation and Degradation of Chloro Organic Compounds
Research on the formation and degradation of chloro organic compounds has also involved derivatives of 2-(3-Tert-butylphenyl)-2-methylpropanoic acid. A study demonstrated the oxidation of tert-butyl ethers in the presence of chloride ions, identifying compounds like 1,2-Dichloro-2-methylpropane among the reaction products (Cysewski et al., 2006).
6. Synthesis of Potent Marine Drugs
Lastly, derivatives of this compound have been explored for the synthesis of potent marine drugs. An example includes the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).
properties
IUPAC Name |
2-(3-tert-butylphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-13(2,3)10-7-6-8-11(9-10)14(4,5)12(15)16/h6-9H,1-5H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEUGESJSVWLTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679957 |
Source
|
Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1313712-10-5 |
Source
|
Record name | 2-(3-tert-Butylphenyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00679957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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